molecular formula C7H10N4 B11921111 5-(Azetidin-1-yl)pyridazin-3-amine

5-(Azetidin-1-yl)pyridazin-3-amine

Cat. No.: B11921111
M. Wt: 150.18 g/mol
InChI Key: GBOPIJCCUGPFHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-1-yl)pyridazin-3-amine typically involves the formation of the pyridazine ring followed by the introduction of the azetidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with diketones can form the pyridazine ring, which can then be further functionalized to introduce the azetidine group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazines, and various substituted pyridazines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-(Azetidin-1-yl)pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Azetidin-1-yl)pyridazin-3-amine involves its interaction with various molecular targets. For instance, pyridazine derivatives are known to inhibit enzymes such as phosphodiesterases, which play a role in various physiological processes. The azetidine moiety can also interact with biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-1-yl)pyridazin-3-amine is unique due to the combination of the pyridazine and azetidine rings, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

5-(azetidin-1-yl)pyridazin-3-amine

InChI

InChI=1S/C7H10N4/c8-7-4-6(5-9-10-7)11-2-1-3-11/h4-5H,1-3H2,(H2,8,10)

InChI Key

GBOPIJCCUGPFHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC(=NN=C2)N

Origin of Product

United States

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